rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
Description
rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is a synthetic organic compound often used in peptide synthesis and research related to amino acid derivatives. This compound is a diastereomer of pyrrolidine-2-carboxylic acid, and it features both ethoxycarbonyl and 9H-fluoren-9-ylmethoxycarbonyl protective groups that are significant in organic synthesis, particularly in the creation of complex molecular architectures.
Properties
CAS No. |
2742931-84-4 |
|---|---|
Molecular Formula |
C23H23NO6 |
Molecular Weight |
409.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid typically involves:
Starting Materials: : The synthesis usually begins with commercially available pyrrolidine-2-carboxylic acid.
Protection of Functional Groups: : Using ethyl chloroformate and 9H-fluoren-9-ylmethanol, respectively, to introduce the ethoxycarbonyl and fluorenylmethoxycarbonyl groups.
Reaction Conditions: : Reactions are generally conducted under inert atmosphere conditions (like nitrogen or argon) to prevent oxidation or other side reactions. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
Industrial Production Methods
For large-scale production:
Automated Synthesizers: : Industrial synthesis often employs automated peptide synthesizers which allow precise control over reaction conditions.
Purification Techniques: : Techniques like recrystallization or chromatography are used to purify the product to high purity levels, which is critical for its use in research and pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Rarely oxidized due to the stability of the protecting groups.
Reduction: : Not typically reduced directly. The protecting groups would first need to be removed.
Substitution: : Undergoes nucleophilic substitution reactions primarily after deprotection of the carbamate groups.
Common Reagents and Conditions
Deprotection: : Bases like piperidine or acids like trifluoroacetic acid are used to remove the protective groups.
Condensation Reactions: : Coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are utilized.
Major Products Formed
Peptide Chains: : Upon deprotection and coupling, the compound can be incorporated into growing peptide chains.
Scientific Research Applications
Chemistry
Peptide Synthesis: : Widely used in the synthesis of peptides due to its well-established protecting groups.
Biology
Protein Engineering: : Useful in the design and synthesis of novel proteins for research.
Medicine
Drug Development: : Its stable, protected form allows for incorporation into potential therapeutic peptides and small molecules.
Industry
Material Science: : Plays a role in the synthesis of functionalized materials for specific industrial applications.
Mechanism of Action
The compound itself acts primarily as a building block in synthesis rather than having direct biological activity. Its mechanism involves:
Deprotection and Coupling: : The protective groups are removed under specific conditions, allowing the free amino and carboxyl groups to participate in further reactions.
Pathways Involved: : These reactions occur typically in peptide synthesis pathways where the compound contributes to the elongation of peptide chains.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: : Another diastereomer differing in the spatial arrangement of its atoms.
N-Fmoc-L-proline: : Frequently used in peptide synthesis but without the ethoxycarbonyl group.
N-Cbz-L-proline: : Uses carbobenzyloxy protection rather than fluorenylmethoxycarbonyl.
Uniqueness
Dual Protecting Groups: : Its dual protecting groups (ethoxycarbonyl and fluorenylmethoxycarbonyl) provide unique stability and reactivity that are especially useful in multi-step organic syntheses.
Stereochemistry: : The (2R,3S) configuration imparts specific stereochemical properties valuable in the synthesis of optically active compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
